molecular formula C18H27ClN2O4S B12468100 4-chloro-3-(piperidin-1-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]benzamide

4-chloro-3-(piperidin-1-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]benzamide

Cat. No.: B12468100
M. Wt: 402.9 g/mol
InChI Key: LOSSHEPVLPBCIO-UHFFFAOYSA-N
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Description

4-chloro-3-(piperidin-1-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a piperidinylsulfonyl group, and a propan-2-yloxypropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is introduced through a sulfonylation reaction, where piperidine is reacted with a sulfonyl chloride derivative.

    Attachment of the Propan-2-yloxypropyl Side Chain: The final step involves the alkylation of the benzamide core with 3-(propan-2-yloxy)propyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(piperidin-1-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-3-(piperidin-1-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(piperidin-1-ylsulfonyl)aniline: Shares the piperidinylsulfonyl group but lacks the propan-2-yloxypropyl side chain.

    3-(piperidin-1-ylsulfonyl)aniline: Similar structure but without the chloro substitution and propan-2-yloxypropyl side chain.

Uniqueness

4-chloro-3-(piperidin-1-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H27ClN2O4S

Molecular Weight

402.9 g/mol

IUPAC Name

4-chloro-3-piperidin-1-ylsulfonyl-N-(3-propan-2-yloxypropyl)benzamide

InChI

InChI=1S/C18H27ClN2O4S/c1-14(2)25-12-6-9-20-18(22)15-7-8-16(19)17(13-15)26(23,24)21-10-4-3-5-11-21/h7-8,13-14H,3-6,9-12H2,1-2H3,(H,20,22)

InChI Key

LOSSHEPVLPBCIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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